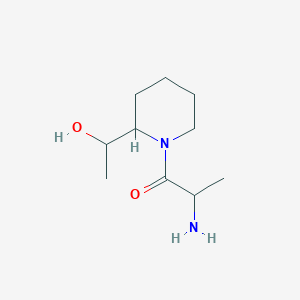

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a structurally complex alaninamide derivative characterized by a piperidine ring substituted with a 1-hydroxyethyl group at the 2-position. The compound’s core structure includes a propan-1-one backbone linked to an amino group and a functionalized piperidine moiety. Its structural uniqueness lies in the hydroxyethyl-piperidine substituent, which may influence solubility, metabolic stability, and target binding compared to analogs.

Properties

IUPAC Name |

2-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)10(14)12-6-4-3-5-9(12)8(2)13/h7-9,13H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITSCCLOMFYXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These enzymes are often implicated in the development and progression of certain types of cancer.

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their presence in a wide range of pharmaceuticals .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound has a predicted melting point of 63.72° C , which could influence its stability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases such as anaplastic lymphoma kinase and c-ros oncogene 1 kinase. These interactions are crucial as they can influence signal transduction pathways, leading to various cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with receptor tyrosine kinases can lead to the activation or inhibition of downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. These binding interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and interactions with other biomolecules.

Biological Activity

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, also known by its CAS number 2097948-66-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 200.28 g/mol. Its structural characteristics suggest potential interactions with biological systems, particularly in the context of neuropharmacology and oncology.

Research indicates that compounds similar to this compound can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine ring suggests potential activity as a neuromodulator or as an inhibitor of specific enzyme pathways.

Cytotoxicity Studies

A study published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of structurally related compounds on cancer cell lines. For instance, derivatives exhibiting similar piperidine structures showed significant activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .

Case Studies

Several case studies have investigated the effects of compounds related to this compound:

- Colon Cancer Cell Lines : Research demonstrated that compounds with similar structures induced apoptosis in colon cancer cells, suggesting a potential therapeutic role in oncology .

- Neuropharmacological Effects : Other studies have explored the effects on neurotransmitter systems, indicating that modifications to the piperidine structure can enhance selectivity for certain receptors, potentially leading to improved therapeutic profiles for conditions such as depression or anxiety .

Data Table: Biological Activity Summary

Scientific Research Applications

Neurological Research

Research indicates that derivatives of piperidine, including 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, may exhibit significant effects on neurotransmitter systems. Studies have shown that compounds with similar structures can act as inhibitors of sodium channels, which are crucial in neuronal excitability and signal transmission. This suggests potential applications in treating neurological disorders such as epilepsy and neuropathic pain .

Antidepressant Activity

Piperidine derivatives have been investigated for their antidepressant properties. The structural similarity of this compound to known antidepressants positions it as a candidate for further exploration in this area. Animal models have demonstrated that modifications to the piperidine ring can enhance serotonin and norepinephrine reuptake inhibition, leading to improved mood regulation .

Anticancer Research

Recent studies have explored the anticancer potential of piperidine derivatives. The compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways has been noted. In vitro studies suggest that such compounds can induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects on Pharmacological Activity: The target compound’s hydroxyethyl group (C11H21N2O2) likely increases hydrophilicity compared to the dichlorophenyl group in Compound 14 (C13H17N3OCl2), which is lipophilic and may enhance blood-brain barrier penetration . Compound 14 and its analog Compound 15 (4-(3,5-dichlorophenyl)piperazin-1-yl) were synthesized with >95% yields and >99% purity, indicating robust synthetic protocols. Their dichlorophenyl groups are associated with antiseizure and antinociceptive activities in alaninamide derivatives .

Steric and Stereochemical Considerations: The compound (C19H30N3O) introduces stereospecificity ((S)-configuration) and a benzyl(isopropyl)amino group, which could enhance receptor-binding precision. Such modifications are critical in reducing off-target effects in CNS-targeting drugs .

Piperidine vs. Piperazine Cores: The target compound and compounds utilize a piperidine ring, whereas Compound 14/15 employ a piperazine core.

Q & A

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino and hydroxyl groups .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .

How can researchers resolve chiral centers in this compound, and what analytical methods validate enantiomeric purity?

Q. Advanced

- Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Compare optical rotation values against known standards to confirm enantiomeric excess .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related piperidine derivatives .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

Q. Advanced

- Analog synthesis : Modify the hydroxyethyl group (e.g., replace with fluorinated or methylated analogs) and assess bioactivity .

- Computational modeling : Perform docking studies using software like AutoDock to predict binding affinities to target receptors (e.g., GPCRs) .

- In vitro assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC₅₀) in cell lines expressing relevant targets .

How should researchers address discrepancies in solubility data reported for this compound?

Q. Advanced

- Comparative analysis : Test solubility in parallel using USP/Ph.Eur. buffers (pH 1.2–7.4) and DMSO .

- Dynamic light scattering (DLS) : Measure particle size distribution to identify aggregation issues affecting solubility .

- Validation : Cross-reference with independent databases (e.g., NIST Chemistry WebBook) for thermodynamic solubility parameters .

What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .

- LC-MS/MS monitoring : Track degradation products (e.g., oxidation of the piperidine ring) over time .

- Accelerated stability testing : Store at 25°C/60% RH and analyze samples at 0, 1, 3, and 6 months .

How can researchers design experiments to mitigate batch-to-batch variability in synthesis?

Q. Advanced

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology .

- In-process controls (IPC) : Monitor intermediate purity via inline FTIR or Raman spectroscopy .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials and process steps .

What advanced techniques validate the compound’s interactions with biological targets?

Q. Advanced

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Cryo-EM : Resolve 3D structures of compound-bound protein complexes at near-atomic resolution .

How should researchers approach contradictory data in toxicity studies?

Q. Advanced

- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables .

- Mechanistic toxicology : Conduct transcriptomic profiling (RNA-seq) to elucidate pathways affected by the compound .

- In silico prediction : Apply tools like ProTox-II to compare predicted vs. observed toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.